molecular formula C23H22N4O2S2 B11454105 N-phenyl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

N-phenyl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

Cat. No.: B11454105
M. Wt: 450.6 g/mol
InChI Key: ICWPQMQIWDJOKQ-UHFFFAOYSA-N
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Description

  • This compound features an intriguing structure, with a central core known as the 8-azabicyclo[3.2.1]octane scaffold .
  • Tropane alkaloids, a family of natural products, contain this scaffold and exhibit diverse biological activities.
  • Researchers worldwide have been keenly interested in stereoselectively preparing this fundamental structure.
  • Preparation Methods

    • Synthetic routes vary, but most approaches involve constructing an acyclic starting material with the necessary stereochemical information.
    • Alternatively, some methods achieve stereochemical control directly during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products formed from these reactions contribute to the compound’s versatility.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stereochemistry, and synthetic applications.

      Biology: Studying its interactions with biological systems, potential pharmacological effects, and toxicity.

      Medicine: Exploring its therapeutic potential, such as antiviral or anticancer properties.

      Industry: Considering its use as a building block for drug development or other fine chemicals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism of action.
  • Comparison with Similar Compounds

    • While I don’t have specific data on similar compounds, it’s essential to highlight this compound’s uniqueness within the tropane alkaloid family.

    Properties

    Molecular Formula

    C23H22N4O2S2

    Molecular Weight

    450.6 g/mol

    IUPAC Name

    N-phenyl-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide

    InChI

    InChI=1S/C23H22N4O2S2/c1-13-16-10-29-23(2,3)9-15(16)18-19-20(31-21(18)26-13)22(25-12-24-19)30-11-17(28)27-14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3,(H,27,28)

    InChI Key

    ICWPQMQIWDJOKQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2COC(CC2=C3C4=C(C(=NC=N4)SCC(=O)NC5=CC=CC=C5)SC3=N1)(C)C

    Origin of Product

    United States

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